1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine is the sodium ion channel , as indicated by its IC50 value . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.
Mode of Action
The compound interacts with the sodium ion channels, potentially altering their function
Biochemical Pathways
The compound likely affects the neuronal signaling pathways that rely on sodium ion channels . Changes in sodium channel activity can have downstream effects on neuronal excitability and signaling.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other ions, could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the local concentration of sodium ions or the presence of other molecules that interact with sodium channels. Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .
Preparation Methods
The synthesis of 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine typically involves the use of boronic acid derivatives and Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that utilizes organoboron reagents under mild and functional group-tolerant conditions . The general synthetic route involves the reaction of 4-(3-fluorobenzyloxy)phenylboronic acid with appropriate amine derivatives under palladium-catalyzed conditions .
Chemical Reactions Analysis
1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine has several scientific research applications:
Comparison with Similar Compounds
1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenylmethanamine: This compound has a trifluoromethyl group instead of a fluorobenzyl group, which affects its chemical and physical properties.
4-(3-Fluorobenzyloxy)phenylboronic acid: This compound is structurally similar but contains a boronic acid group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and binding properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,9-10,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRSGVKMVGZLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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